molecular formula C12H9NO5 B13197612 2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid

2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid

Cat. No.: B13197612
M. Wt: 247.20 g/mol
InChI Key: PSRIKGNIXGDHMH-UHFFFAOYSA-N
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Description

2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 3-nitrophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by a nucleophilic substitution reaction with a nitrophenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler furan derivative with a carboxylic acid group.

    5-Nitro-2-furancarboxylic acid: Contains a nitro group and a carboxylic acid group on the furan ring.

    2-(5-Nitro-2-furyl)acetic acid: Similar structure but with different substitution patterns.

Uniqueness

2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid is unique due to the presence of both a nitrophenyl group and an acetic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

2-[5-(3-nitrophenyl)furan-2-yl]acetic acid

InChI

InChI=1S/C12H9NO5/c14-12(15)7-10-4-5-11(18-10)8-2-1-3-9(6-8)13(16)17/h1-6H,7H2,(H,14,15)

InChI Key

PSRIKGNIXGDHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CC(=O)O

Origin of Product

United States

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